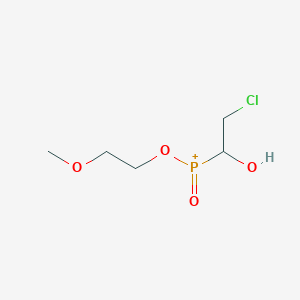
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a hydroxyethyl group, and a methoxyethoxy group attached to an oxophosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethanol with 2-methoxyethanol in the presence of a phosphorus-containing reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or crystallization, may be employed to isolate the final product.
化学反応の分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
科学的研究の応用
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can lead to changes in cellular processes and functions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 1-Hydroxyethyl-(2-methoxyethoxy)-oxophosphanium
- (2-Chloro-1-hydroxyethyl)-oxo-propoxyphosphanium
Uniqueness
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
88648-67-3 |
|---|---|
分子式 |
C5H11ClO4P+ |
分子量 |
201.56 g/mol |
IUPAC名 |
(2-chloro-1-hydroxyethyl)-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H11ClO4P/c1-9-2-3-10-11(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1 |
InChIキー |
IUJOSKYURZOLFM-UHFFFAOYSA-N |
正規SMILES |
COCCO[P+](=O)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


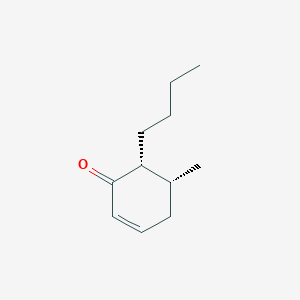
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
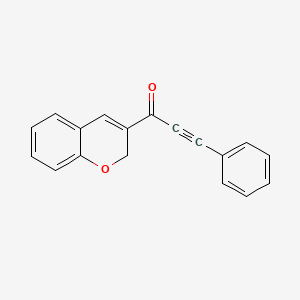

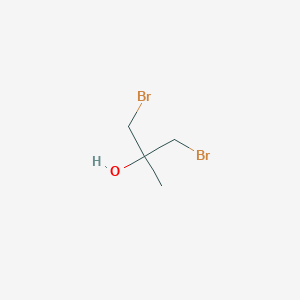
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
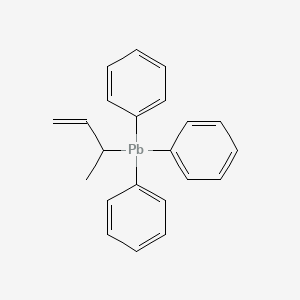
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
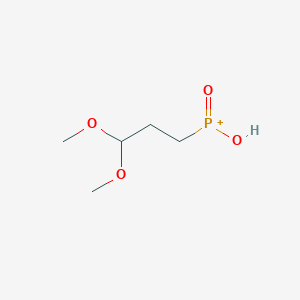
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
